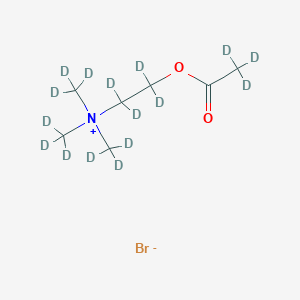
Acetylcholine-D16 bromide
Overview
Description
Acetylcholine-D16 Bromide is the labelled analogue of Acetylcholine Bromide, which is an endogenous neurotransmitter at cholinergic synapses . It is used for research purposes .
Synthesis Analysis
Acetylcholine is synthesized from acetyl coenzyme A and choline by the enzyme choline acetyltransferase . In the nervous system, this enzyme is thought to exist primarily in the nerve terminal cytoplasm .
Molecular Structure Analysis
The molecular formula of Acetylcholine-D16 Bromide is C7D16BrNO2 . Its molecular weight is 242.21 .
Chemical Reactions Analysis
Acetylcholine-D16 Bromide is the deuterium labeled Acetylcholine bromide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Physical And Chemical Properties Analysis
Acetylcholine-D16 Bromide is a solid substance with a white to off-white color . It is soluble in methanol and slightly soluble in water . Its isotopic enrichment is 99 atom % D .
Scientific Research Applications
Acetylcholine-D16 Bromide: Scientific Research Applications
Neuroscience Research: Acetylcholine-D16 bromide can be used in neuroscience research to study synaptic transmission and plasticity. It may help in understanding how acetylcholine influences neuronal excitability and coordinates firing of neuron groups, which is crucial for learning and memory processes .
Pharmacological Studies: This compound could be utilized in pharmacological studies to explore the effects of cholinergic ligands on various physiological responses, such as heart rate modulation and miosis induction during eye surgeries .
Alzheimer’s Disease Research: Given that acetylcholinesterase inhibitors are used for Alzheimer’s treatment, Acetylcholine-D16 bromide might serve as a research tool in developing new therapeutic agents .
Autonomic Nervous System (ANS) Studies: Researchers could use this compound to investigate the sympathetic and parasympathetic responses of the ANS, as acetylcholine is a key neurotransmitter in these systems .
Olfactory Representation Studies: Acetylcholine-D16 bromide may be relevant in studies examining olfactory representation across the brain, as acetylcholine plays a significant role in shaping these neural representations .
Cardiac Function Research: The compound could be important in cardiac function research, particularly in understanding how acetylcholine affects heart rate and contractility .
Mechanism of Action
- Their role is to mediate cholinergic signaling, affecting processes such as muscle contraction, glandular secretion, and neurotransmission .
- Acetylcholine-D16 bromide affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Acetylcholine plays a crucial role in a range of cognitive domains: across empirical methods, working memory, attention, episodic memory encoding, and spatial memory processing are repeatedly found to depend upon acetylcholine for normal function . The role of acetylcholine and other components of the pulmonary cholinergic system in the pathogenesis of COPD, and the inhaled pharmacological agents that target it are being researched .
properties
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(2,2,2-trideuterioacetyl)oxyethyl]-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-ZHEXTGARSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



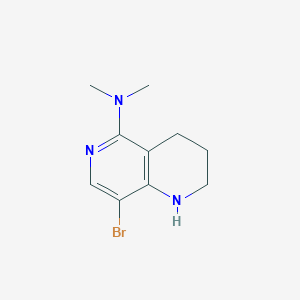
![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)
![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)
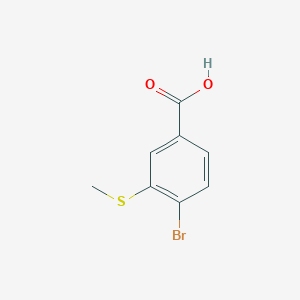

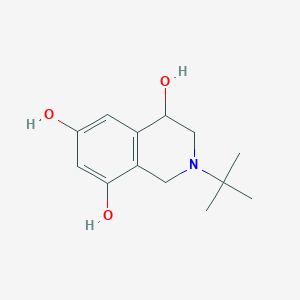
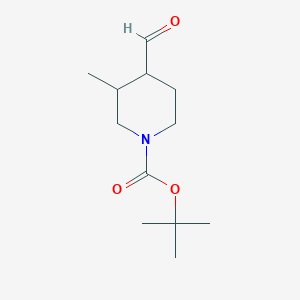


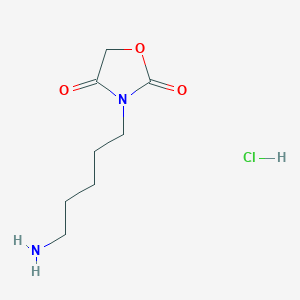
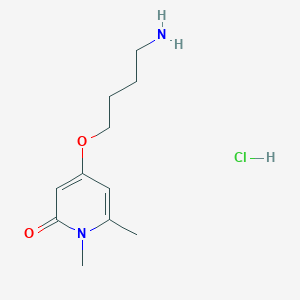
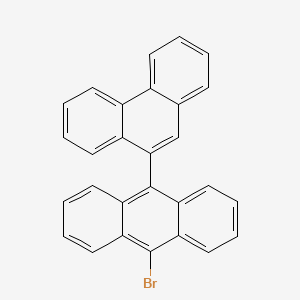

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)